Cycluron

Catalog No.
S587465
CAS No.
2163-69-1
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycluron

CAS Number

2163-69-1

Product Name

Cycluron

IUPAC Name

3-cyclooctyl-1,1-dimethylurea

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3,(H,12,14)

InChI Key

DQZCVNGCTZLGAQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCCCCCC1

solubility

0.01 M
SOLUBILITY @ 20 °C: 1.1 G/L WATER, 67 G/KG ACETONE, 55 G/KG BENZENE, 500 G/KG METHANOL
In water at 20 °C, 0.11%. In acetone 6.7%, benzene 5.5%, methanol 50%, ethyl acetate 4.4 g/100g, diethyl ether 1.6g/100g (all at 20 °C).
In water 1.2X10+3 mg/l at 20 °C

Synonyms

cycluron, N'-cyclooctyl-N,N-dimethylurea

Canonical SMILES

CN(C)C(=O)NC1CCCCCCC1

Cycluron is a urea-based herbicide primarily used for weed control in various agricultural settings. Its chemical formula is C₁₁H₂₂N₂O, and it is classified as an aromatic compound due to the presence of a phenyl group in its structure. Cycluron functions by inhibiting photosynthesis in target plants, making it effective against a range of broadleaf weeds and grasses. The compound is known for its relatively low toxicity to mammals, which has contributed to its widespread use in crop protection .

The specific mechanism by which Cycluron acts as a herbicide is not entirely clear. However, some theories suggest it disrupts plant cell division by interfering with mitotic processes []. Further research is needed to fully understand its mode of action.

Mode of Action Studies

Scientists are interested in understanding how herbicides like Cycluron work at the cellular level. Research studies have used Cycluron to investigate its mechanism of action in plants. These studies have shown that Cycluron disrupts photosynthesis by inhibiting an enzyme called photosystem II. This ultimately leads to cell death in targeted weeds [1]. Understanding the specific mode of action of herbicides like Cycluron can help researchers develop more targeted and effective weed control methods in the future.

[1] Advances in Agronomy, Volume 22 (1970) - Editors: A. G. Norman (Kansas State University, Manhattan, Kansas, USA) and A. Wallace (University of California, Los Angeles, California, USA) [Chapter 4: The Herbicidal Action of Urea Derivatives by R. J. Hance and K. Holly ()]

Environmental Fate Studies

[2] Pesticides Documentation Bulletin, Volume 20 (1976) - Compiled by the FAO Panel of Experts on Pesticide Residues and Environmental Pollution ()

That are significant for its efficacy as a herbicide. Key reactions include:

  • Photodegradation: In the presence of sunlight, cycluron can degrade through reactions with photochemically-produced hydroxyl radicals, leading to its breakdown in the atmosphere with a half-life that varies depending on environmental conditions .
  • Hydrolysis: Cycluron can also hydrolyze in aqueous environments, forming various byproducts that may have different biological activities compared to the parent compound .
  • Complex Formation: Cycluron has been shown to form inclusion complexes with cyclodextrins, which can enhance its solubility and stability. This interaction can affect its bioavailability and efficacy as a herbicide .

The biological activity of cycluron is primarily centered around its role as a herbicide. It disrupts the photosynthetic process in plants by inhibiting specific enzymes involved in chlorophyll synthesis. This action leads to chlorosis and eventual plant death. Cycluron's selective toxicity allows it to target specific weed species while minimizing harm to crops and non-target organisms. Additionally, studies have indicated potential interactions with soil microorganisms, which could influence its environmental persistence and degradation .

Cycluron can be synthesized through several methods, including:

  • Urea Condensation: The synthesis often involves the reaction of urea with specific aromatic compounds under controlled conditions to yield cycluron.
  • Reflux Method: A common laboratory method where reactants are heated together in a solvent, allowing for efficient reaction completion.
  • Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields during the synthesis of cycluron.

These methods ensure high purity and yield of the final product, which is crucial for its effectiveness as a herbicide .

Cycluron is primarily used in agriculture for:

  • Weed Control: Effective against a variety of broadleaf weeds and some grasses.
  • Crop Protection: Applied pre-emergence or post-emergence on crops such as cereals and vegetables.
  • Research: Used in studies investigating herbicide resistance mechanisms and environmental impact assessments.

Its application strategies are designed to maximize efficacy while minimizing environmental impact .

Interaction studies involving cycluron have focused on:

  • Complexation with Cyclodextrins: Research has shown that cycluron can form stable complexes with cyclodextrins, which can improve its solubility and bioavailability in agricultural formulations .
  • Microbial Interactions: Studies indicate that cycluron may influence soil microbial communities, affecting degradation rates and ecological balance within agricultural systems .

These interactions are crucial for understanding both the efficacy of cycluron as a herbicide and its environmental fate.

Cycluron shares structural similarities with several other herbicides, particularly those belonging to the urea class. Notable compounds include:

Compound NameChemical FormulaUnique Features
DiuronC₉H₁₃ClN₂OBroad-spectrum herbicide with longer soil residual activity
IsoproturonC₁₁H₁₄N₂OSelective against annual grasses; used mainly in cereals
FenuronC₁₁H₁₅N₂OKnown for its effectiveness in controlling specific weed species

Cycluron's uniqueness lies in its specific mode of action targeting photosynthesis while maintaining lower toxicity levels compared to some other urea derivatives. This balance makes it particularly valuable in integrated pest management strategies .

Color/Form

COLORLESS CRYSTALS

XLogP3

2.4

Odor

ODORLESS

Melting Point

138.0 °C
138 °C (PURE)

UNII

V8K90CTK5Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1X10-7 MM HG @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

2163-69-1

Wikipedia

Cycluron

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals

Methods of Manufacturing

BY REACTION OF CYCLO-OCTYLAMINE WITH DIMETHYLCARBAMOYL CHLORIDE
Dry hydrogen chloride is led into a solution of 127 parts of cyclooctylamine in 410 parts of dry dioxane at room temperature until the whole of the amine has been converted into the hydrochloride. Then dry phosgene is led into the solution kept at 90 °C until the color of the solution has changed to yellow-brown, which requires about 2 to 3 hr. After distilling off about 100 parts of dioxane (whereby the excess of phosgene and hydrogen chloride are removed), dimethylamine is led into the solution of the cyclooctyl isocyanate formed at room temperature until it is saturated and the reaction mixture kept at 50 °C for 1 hr after the end of the introduction; it is then allowed to cool and the precipitated 1-cyclooctyl-3,3-dimethylurea is filtered off by suction, suspended in water and after repeated filtration by suction dried in a vacuum drying cabinet at 60 °C. If necessary the compound can be recrystallized from cyclohexane. 168 parts of 1-cyclooctyl-3,3-dimethylurea ... are obtained.

General Manufacturing Information

CYCLURON WAS INTRODUCED IN 1958 BY BASF AG AS COMPONENT OF THEIR HERBICIDE 'ALIPUR', PROTECTED BY DBP (WEST GERMAN PATENT) 1027930; 1062482.
Product discontinued by BASF Aktiengesellschaft.
NITROSATION OF CYCLURON WAS INVESTIGATED IN PRESENCE OF 6 N HCL OR ACETIC ACID @ PH 1 & EXCESS SODIUM NITRITE FOR 4 HR @ 37 °C AND FOUND TO FORM A 7% YIELD OF DIMETHYLNITROSAMINE.
Discontinued name: Alipur (with chlorbufam) (BASF AG)

Analytic Laboratory Methods

Product analysis: Potentiometric titration with perchloric acid in acetic anhydride, or thin-layer chromatography on silica gel G (Merck) ... as described by J Askew et al, J Chromatogr 37: 369-72 (1968).
... Residues by GLC for determination of the dimethylamine released on hydrolysis.
... Hydrolysis by reflux with alkali generates the parent amine. This reaction is used as a basis for colorimetric analysis. /Urea herbicides/
Elemental analysis: calculated 14.13% N. Residue analysis: Extraction with acetone and benzene, clean-up by chromatography, followed by boiling with phosphoric acid (d 1.17), distillation of the dimethylamine from alkaline solution, reaction with 2,4- dinitrofluorobenzene, and determination of the resulting 2,4- dinitro-N,N-dimethylaniline by GC with ECD (Methodensammlung Rueckstandsanalytik, 86).

Stability Shelf Life

IT IS STABLE

Dates

Last modified: 08-15-2023

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